molecular formula C16H20N2O4 B2588262 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide CAS No. 852367-03-4

2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide

Cat. No.: B2588262
CAS No.: 852367-03-4
M. Wt: 304.346
InChI Key: REXNYNSFVPUASR-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide is an organic compound that features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide typically involves several steps, starting with the preparation of the indole core. This can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to the formation of halogenated or nitro-substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-21-9-7-18(8-10-22-2)16(20)15(19)13-11-17-14-6-4-3-5-12(13)14/h3-6,11,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXNYNSFVPUASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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